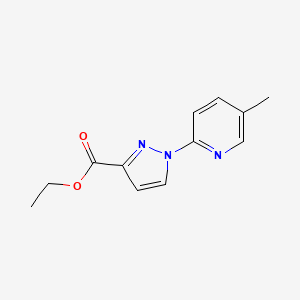
6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
Overview
Description
6-Chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is a chemical compound with the CAS Number: 1247996-69-5. It has a molecular weight of 210.66 . The IUPAC name for this compound is 6-chloro-N-(cyclopropylmethyl)-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is 1S/C10H11ClN2O/c11-9-3-1-2-8(13-9)10(14)12-6-7-4-5-7/h1-3,7H,4-6H2,(H,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide has a molecular weight of 210.66 . It should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Chemical Reactions
- 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide is used in the synthesis of various chemical compounds. Abdel-rahman et al. (2003) utilized related compounds in the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and other fused tetracyclic systems (Abdel-rahman et al., 2003).
- Pan Qing-cai (2011) synthesized N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating the versatility of these compounds in producing a variety of derivatives (Pan Qing-cai, 2011).
- In another study, Afonso et al. (1998) synthesized a spirocyclopropyl derivative of a related compound for structure-activity studies (Afonso et al., 1998).
Crystal Structure and DFT Studies
- A study by Qin et al. (2019) focused on the crystal structure and density functional theory (DFT) analysis of a similar compound, providing insights into its physicochemical properties (Qin et al., 2019).
- Al-Omar and Amr (2010) synthesized Schiff bases derived from pyridine-2,6-carboxamide, which displayed significant antimicrobial activity, demonstrating the potential of these compounds in medicinal chemistry (Al-Omar & Amr, 2010).
Applications in Material Science
- Faghihi and Mozaffari (2008) synthesized polyamides using a compound with a pyridyl moiety, indicating the use of such compounds in polymer science (Faghihi & Mozaffari, 2008).
Biological Evaluation and QSAR Studies
- Thomas et al. (2016) conducted a study on Schiff’s bases and 2-azetidinones derived from pyridine-carboxamides, evaluating their antidepressant and nootropic activities, thus highlighting the pharmacological potential of these compounds (Thomas et al., 2016).
- El-Sehrawi et al. (2015) synthesized novel 6-oxo-pyridine-3-carboxamide derivatives and evaluated them as antimicrobial and antifungal agents, further emphasizing the biological significance of such compounds (El-Sehrawi et al., 2015).
properties
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-1-2-8(13-9)10(14)12-6-7-4-5-7/h1-3,7H,4-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBQSUYIQMXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

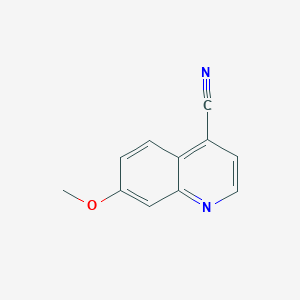
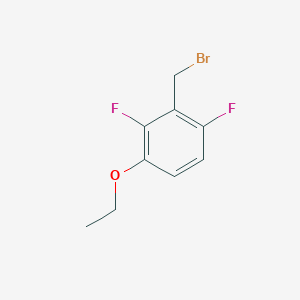

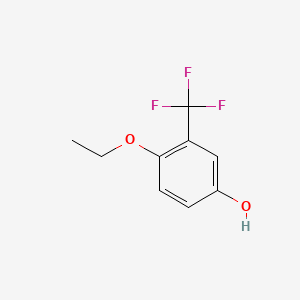
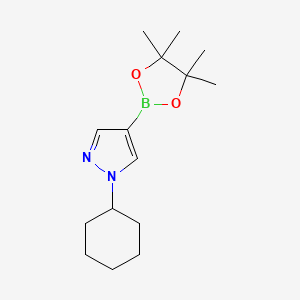
![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

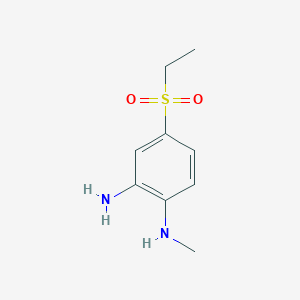
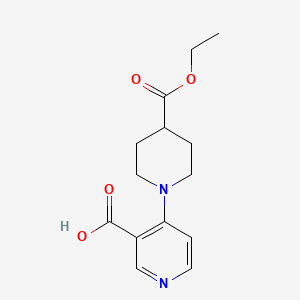


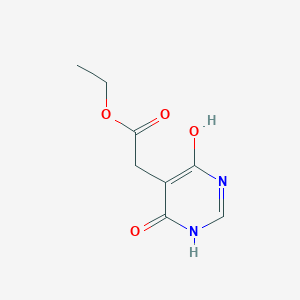
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
